1-phenyl-1H-indole-3-carbaldehyde
Overview
Description
1-Phenyl-1H-indole-3-carbaldehyde is a significant compound in the field of organic chemistry. It belongs to the indole family, which is known for its diverse biological activities and applications in various scientific domains. This compound features an indole core with a phenyl group at the 1-position and an aldehyde group at the 3-position, making it a versatile intermediate in the synthesis of various biologically active molecules .
Mechanism of Action
Target of Action
1-Phenyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors Indole derivatives are known to bind with high affinity to various receptors, which can lead to the development of new useful derivatives .
Mode of Action
It’s known that indole derivatives can interact with their targets and cause changes at the molecular level . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
The lipophilicity and water solubility of a compound can impact its bioavailability
Result of Action
It’s known that indole derivatives can generate biologically active structures . These structures can have various effects at the molecular and cellular level, contributing to the compound’s broad-spectrum biological activities .
Biochemical Analysis
Biochemical Properties
1-Phenyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a precursor in the synthesis of complex molecules through multicomponent reactions. These reactions often involve enzymes that facilitate the formation of covalent bonds between different starting materials . The compound’s functional groups allow it to participate in C–C and C–N coupling reactions, making it a versatile intermediate in biochemical processes .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have shown potential in modulating the activity of protein kinases, which are crucial for cell signaling . Additionally, this compound can impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in gene expression and subsequent cellular responses . The compound’s ability to undergo various chemical reactions, such as reductions and coupling reactions, further contributes to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but prolonged exposure to light or heat can lead to its degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active molecules. These interactions can affect metabolic flux and the levels of various metabolites within cells . The compound’s role as a precursor in the synthesis of heterocyclic derivatives highlights its importance in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation. The compound’s interactions with these transporters can influence its distribution within different cellular compartments . Understanding these mechanisms is essential for determining the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interactions with enzymes and other biomolecules, ultimately determining its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where indole is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the corresponding indole-3-carbaldehyde . Another method includes the formylation of indole using the Reimer-Tiemann reaction, which involves chloroform (CHCl3) and aqueous potassium hydroxide (KOH) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-phenyl-1H-indole-3-carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Condensation: It can participate in condensation reactions, such as the Henry reaction with nitromethane to form 3-nitrovinyl indole.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Condensation: The Henry reaction often employs nitromethane and a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: 1-Phenyl-1H-indole-3-carboxylic acid.
Reduction: 1-Phenyl-1H-indole-3-methanol.
Condensation: 3-Nitrovinyl indole.
Scientific Research Applications
1-Phenyl-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Phenyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Lacks the phenyl group at the 1-position, which may affect its reactivity and biological activity.
2-Phenyl-1H-indole-3-carbaldehyde: Similar structure but with the phenyl group at the 2-position, which can lead to different chemical and biological properties.
1-Methyl-1H-indole-3-carbaldehyde: Contains a methyl group instead of a phenyl group, influencing its chemical behavior and applications.
The presence of the phenyl group at the 1-position in this compound imparts unique properties, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
1-phenylindole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-11-12-10-16(13-6-2-1-3-7-13)15-9-5-4-8-14(12)15/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAGQLHYSPGZNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495242 | |
Record name | 1-Phenyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32542-59-9 | |
Record name | 1-Phenyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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